

Application Notes & Protocols: Electrospinning of Polyhydroxybutyrate (PHB) for Tissue Engineering Scaffolds

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Compound of Interest

Compound Name: Polyhydroxybutyrate

Cat. No.: B1163853

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhydroxybutyrate (PHB), a biodegradable and biocompatible polyester, has emerged as a promising material for creating scaffolds in tissue engineering.[1][2][3] Its ability to be processed into micro- and nano-scale fibrous structures through electrospinning makes it particularly suitable for mimicking the native extracellular matrix (ECM), which is crucial for cell attachment, proliferation, and differentiation.[3][4][5][6] These electrospun PHB scaffolds offer a high surface-area-to-volume ratio and interconnected porosity, facilitating nutrient transport and cell infiltration.[3][4][7] This document provides detailed application notes and experimental protocols for the fabrication and characterization of electrospun PHB scaffolds for tissue engineering applications.

Key Applications

Electrospun PHB scaffolds are versatile and have been investigated for a range of tissue engineering applications, including:

- **Bone Tissue Engineering:** PHB scaffolds, often composited with materials like hydroxyapatite (HAp), can support the growth and differentiation of osteoblasts, promoting bone

regeneration.[1][2][6] The addition of HAp enhances the mechanical strength and osteoconductivity of the scaffolds.[1][2]

- **Wound Healing:** The fibrous structure of PHB scaffolds can act as a template for skin regeneration, and they can be loaded with antimicrobial agents to prevent infection.[7]
- **Nerve Regeneration:** The alignment of electrospun fibers can guide the growth of nerve cells, making PHB scaffolds suitable for neural tissue engineering.[3]
- **Periodontal Ligament Tissue Engineering:** Electrospun PHB scaffolds can mimic the fibrous structure of the periodontal ligament, showing potential for its regeneration.[5]

Experimental Data Summary

The properties of electrospun PHB scaffolds are highly dependent on the electrospinning parameters and solution properties. The following tables summarize key quantitative data from various studies.

Table 1: Electrospinning Parameters for PHB and PHB-Composite Scaffolds

| Polymer /Compound | Concentration (w/v %) | Solvent | Voltage (kV) | Flow Rate (mL/h) | Needle-Collector Distance (cm) | Resulting Fiber Diameter | Reference |
|----------------------|-----------------------|----------------------|--------------|------------------|--------------------------------|--------------------------|-----------|
| PHB | 9% | Trifluoroacetic acid | 10 - 12 | 1 - 1.25 | 16 - 22 | 1318 ± 202.07 nm | [8][9] |
| PHB | 13% | - | 9 | - | - | - | [4] |
| PHB | 13% | - | 12 | - | - | - | [4] |
| PHB | 14% | - | 9 | - | - | - | [4] |
| PHB | 14% | - | 10 | - | - | - | [4] |
| PHB/HAp | - | - | 20 | 2.45 | 25 | 2 - 9 µm | [10] |
| PHB/Lignin (6 wt%) | 9% | Trifluoroacetic acid | - | - | - | 442 ± 111.04 nm | [8] |
| PHB/1% CNTs | - | - | - | - | - | - | [5] |
| PHB with A/S mixture | - | - | - | - | - | 1.25 - 1.47 µm | [7] |

Table 2: Mechanical and Physical Properties of Electrospun PHB Scaffolds

| Scaffold Material | Tensile Strength (MPa) | Young's Modulus | Porosity (%) | Water Contact Angle (°) | Reference |
|----------------------|------------------------|-------------------------|---|-------------------------|-----------|
| Pure PHB | 0.58 | - | Decreased with increasing concentration | - | [1] |
| PHB/HAp | 1.23 | Significantly increased | - | - | [1][10] |
| Pure PHB | - | - | - | 118 | [8] |
| PHB/Lignin (6 wt%) | Improved up to twice | Improved up to twice | - | 73 | [8] |
| PHB with A/S mixture | - | - | 60 - 90 | - | [7] |

Experimental Protocols

Protocol 1: Preparation of PHB Solution

- Materials:
 - Polyhydroxybutyrate (PHB) powder
 - Solvent (e.g., Chloroform, Dichloromethane (DCM), Trifluoroacetic acid (TFA), or a mixture like Chloroform/Dimethylformamide (CF/DMF))[9][11]
 - Magnetic stirrer and stir bar
 - Glass vial or beaker
- Procedure:
 1. Weigh the desired amount of PHB powder to achieve the target concentration (e.g., 9-14% w/v).[4][8]

2. Add the appropriate volume of solvent to the glass vial.
3. Slowly add the PHB powder to the solvent while stirring continuously.
4. Seal the vial to prevent solvent evaporation.
5. Continue stirring at room temperature until the PHB is completely dissolved. This may take several hours. The resulting solution should be homogeneous and viscous.

Protocol 2: Electrospinning of PHB Scaffolds

- Equipment:
 - Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and a grounded collector)
 - Syringe with a needle (e.g., 21-gauge)
 - Aluminum foil to cover the collector
- Procedure:
 1. Load the prepared PHB solution into the syringe and mount it on the syringe pump.
 2. Set the desired flow rate (e.g., 1-2.45 mL/h).^{[9][10]}
 3. Position the collector at the desired distance from the needle tip (e.g., 16-25 cm).^{[9][10]}
 4. Apply a high voltage between the needle and the collector (e.g., 10-20 kV).^{[9][10]}
 5. As the solution is ejected from the needle, a Taylor cone will form, and a charged jet will be drawn towards the collector.
 6. The solvent evaporates during the transit, and solid fibers are deposited on the collector, forming a non-woven mat.
 7. Continue the process until a scaffold of the desired thickness is obtained.

8. After electrospinning, carefully remove the scaffold from the collector and dry it in a vacuum oven to remove any residual solvent.

Protocol 3: Scaffold Characterization

- Scanning Electron Microscopy (SEM):
 1. Cut a small piece of the electrospun scaffold and mount it on an SEM stub using double-sided carbon tape.
 2. Sputter-coat the sample with a conductive material (e.g., gold or platinum) to prevent charging.
 3. Image the scaffold morphology under the SEM to observe fiber diameter, orientation, and porosity.
- Fourier-Transform Infrared Spectroscopy (FTIR):
 1. Place a sample of the scaffold directly in the FTIR spectrometer.
 2. Acquire the spectrum to identify the characteristic chemical bonds of PHB and confirm the absence of residual solvent.[\[2\]](#)[\[10\]](#)
- Mechanical Testing:
 1. Cut the scaffold into dumbbell-shaped specimens according to standard testing protocols (e.g., ASTM D882).
 2. Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.
- Porosity Measurement:
 1. Use the liquid displacement method.[\[7\]](#)
 2. Measure the weight and dimensions of the scaffold to calculate its volume.

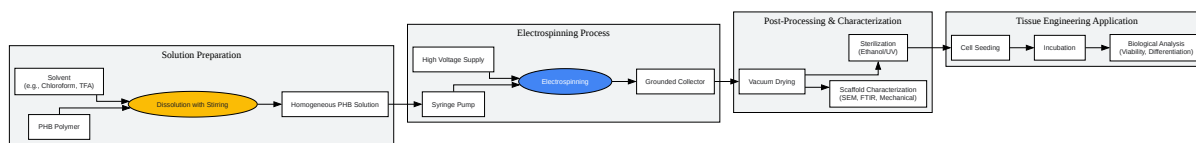
3. Immerse the scaffold in a known volume of a non-solvent (e.g., ethanol) until it is fully saturated.
 4. The increase in volume represents the pore volume of the scaffold.
 5. Calculate the porosity as the ratio of the pore volume to the total volume of the scaffold.
- Wettability (Contact Angle Measurement):
 1. Place a small drop of deionized water on the surface of the scaffold.
 2. Use a goniometer to measure the contact angle between the water droplet and the scaffold surface. A lower contact angle indicates better wettability.

Protocol 4: In Vitro Cell Culture

- Scaffold Sterilization:
 1. Cut the electrospun scaffolds into the desired size for cell culture (e.g., discs to fit in a 96-well plate).
 2. Sterilize the scaffolds by soaking them in 70% ethanol for 30 minutes, followed by washing three times with sterile phosphate-buffered saline (PBS).
 3. Alternatively, sterilize the scaffolds using ultraviolet (UV) radiation for 30 minutes on each side.^[12]
- Cell Seeding:
 1. Place the sterilized scaffolds in a sterile cell culture plate.
 2. Pre-wet the scaffolds with cell culture medium for a few hours in a CO₂ incubator to promote cell attachment.
 3. Prepare a cell suspension of the desired cell type (e.g., fibroblasts, osteoblasts, mesenchymal stem cells) at a specific density.
 4. Carefully pipette the cell suspension onto the center of each scaffold.

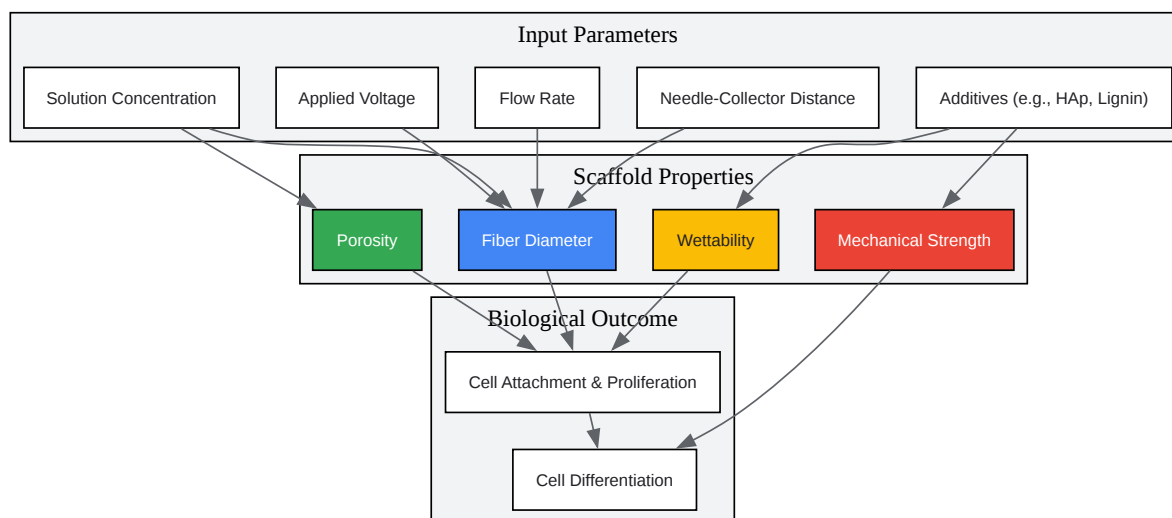
5. Allow the cells to attach for a few hours in the incubator before adding more culture medium to the well.
- Cell Viability and Proliferation Assay (e.g., MTT Assay):
 1. At desired time points (e.g., 1, 3, and 7 days), remove the culture medium from the wells.
 2. Add MTT solution to each well and incubate for 3-4 hours.
 3. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
 4. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[\[13\]](#)
 - Cell Morphology and Attachment (SEM):
 1. At desired time points, fix the cell-seeded scaffolds with a fixative solution (e.g., 2.5% glutaraldehyde).
 2. Dehydrate the samples through a graded series of ethanol concentrations.
 3. Critical point dry the samples.
 4. Sputter-coat the samples with a conductive material and image using SEM to observe cell morphology and attachment to the fibers.

Visualizations



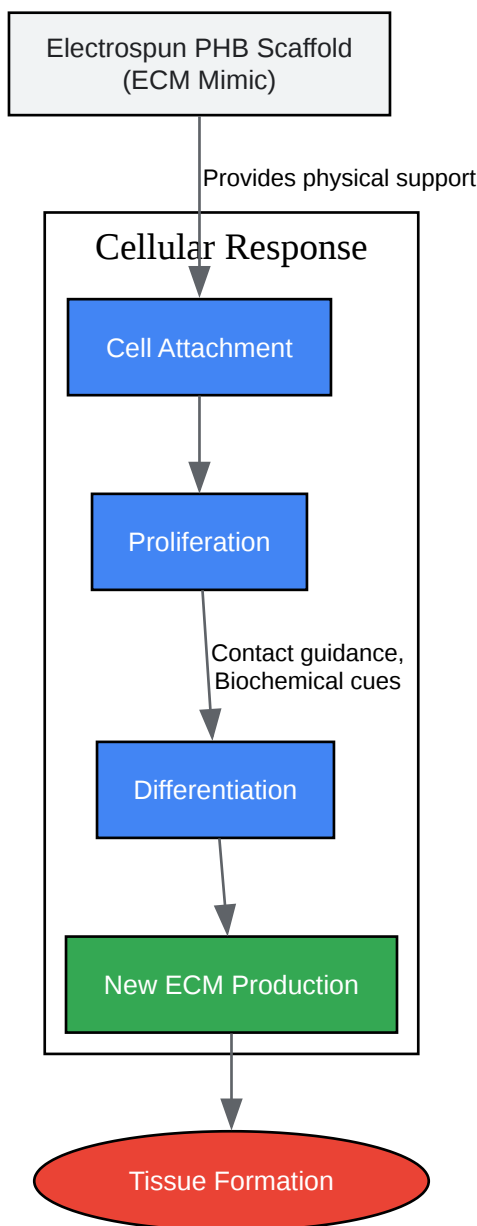
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Caption: Workflow for tissue engineering using electrospun PHB scaffolds.



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Caption: Influence of parameters on PHB scaffold properties and cell behavior.



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Caption: Signaling pathway of cell interaction with PHB scaffolds.

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